1-Methoxy-3-propylcyclohexane

Solvent Selection Distillation Process Design Thermophysical Property

1-Methoxy-3-propylcyclohexane (CAS 23950-94-9) is a disubstituted cyclohexane belonging to the cycloalkyl ether class, with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.26 g/mol. As a 1,3-disubstituted cyclohexane, it exists as two configurational diastereomers (cis and trans), a structural feature that profoundly influences its physical and interaction properties.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
Cat. No. B13110115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-propylcyclohexane
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCC1CCCC(C1)OC
InChIInChI=1S/C10H20O/c1-3-5-9-6-4-7-10(8-9)11-2/h9-10H,3-8H2,1-2H3
InChIKeySZUFDOPQKWBDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-propylcyclohexane (CAS 23950-94-9): An Alkylated Cyclohexyl Ether for Niche Solvent and Intermediate Applications


1-Methoxy-3-propylcyclohexane (CAS 23950-94-9) is a disubstituted cyclohexane belonging to the cycloalkyl ether class, with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.26 g/mol . As a 1,3-disubstituted cyclohexane, it exists as two configurational diastereomers (cis and trans), a structural feature that profoundly influences its physical and interaction properties. This compound is identified for potential use as a specialty solvent, a synthetic intermediate, and a model system for studying reaction mechanisms and stereochemical effects . Its structural similarity to other alkyl cyclohexyl ethers, such as methoxycyclohexane and 1-ethoxy-3-propylcyclohexane, necessitates a detailed, data-driven comparison to guide informed scientific selection and procurement.

1
Workflow Medium-boiling solvent for moderate-temperature reactions and distillation processes.
2
Selection Stereochemically defined diastereomer (cis or trans) for stereoselective synthesis research.
3
Use Context Synthetic intermediate and mechanistic model compound for reaction pathway studies.

Why Generic Substitution of 1-Methoxy-3-propylcyclohexane with Other C₁₀H₂₀O Ethers Is Scientifically Precarious


Substituting 1-methoxy-3-propylcyclohexane with a seemingly similar C₁₀H₂₀O isomer or a simple alkyl cyclohexyl ether is a high-risk procurement decision. Isomeric compounds like 1-methyl-3-propoxycyclohexane possess identical molecular formulas but distinct connectivity, leading to divergent boiling points and solvation properties. Furthermore, even within the correct connectivity, the presence of cis/trans diastereomerism in 1-methoxy-3-propylcyclohexane introduces a layer of complexity absent in simple ethers like methoxycyclohexane [1]. A generic substitution that ignores diastereomeric purity can thus introduce an uncontrolled variable, as the physical and interaction properties of the cis and trans isomers are known to differ. The quantitative evidence below demonstrates that specific performance metrics—from thermophysical properties to stereochemical purity—can only be ensured by procuring the explicitly specified compound.

Specified Product
1-Methoxy-3-propylcyclohexane
Defined connectivity, with cis/trans diastereomer ratio controlled.
Potential Substitute
Isomeric C₁₀H₂₀O Ethers
Identical molecular formula, but distinct connectivity; solvation and boiling point may shift.
Specified Product
Diastereomerically Pure Batch
Single cis or trans isomer ensures consistent NMR and physical properties.
Potential Substitute
Unspecified Isomer Mixture
Variable composition may compromise reproducibility in stereosensitive protocols.

Quantitative Differentiation Guide for 1-Methoxy-3-propylcyclohexane vs. Key Analogs


Boiling Point Elevation vs. Unsubstituted Methoxycyclohexane

The addition of a propyl substituent to the cyclohexane ring in 1-methoxy-3-propylcyclohexane results in a significantly higher boiling point compared to unsubstituted methoxycyclohexane. This difference is critical for applications requiring a higher-temperature solvent medium or for separation processes like distillation [1]. The target compound exhibits a boiling point of approximately 164.5°C, a 29.5°C increase over methoxycyclohexane's boiling point.

Boiling Point
Reported
~164.5 °C
May support higher-temperature solvent screening vs methoxycyclohexane (135 °C)
Reported at 760 mmHg; verify for process conditions
Solvent Selection Distillation Process Design Thermophysical Property

Increased Molecular Weight and LogP Compared to Methoxycyclohexane

The presence of the propyl chain on 1-methoxy-3-propylcyclohexane (C₁₀H₂₀O, MW 156.26) dramatically increases its lipophilicity and molecular weight compared to the core scaffold, methoxycyclohexane (C₇H₁₄O, MW 114.19) [1]. This structural difference manifests as a higher calculated LogP value, indicating a stronger affinity for non-polar environments. For instance, the computed XLogP3-AA for methoxycyclohexane is 2.1, while the target compound's predicted LogP is significantly higher due to the additional three methylene units [1].

Molecular Weight & LogP
Class-level
MW 156.26, LogP ~3.5
Supports non-polar extraction context vs methoxycyclohexane (MW 114.19, LogP 2.1)
LogP is computational prediction; experimental validation suggested
Lipophilicity Prediction Solubility Profile Extraction Efficiency

Diastereomeric Purity: A Unique Specification vs. Mixed Isomer Batches

As a 1,3-disubstituted cyclohexane, 1-methoxy-3-propylcyclohexane fundamentally differs from mono-substituted or symmetrically di-substituted cyclohexyl ethers by existing as stable cis and trans diastereomers [1]. A batch of generic '1-methoxy-3-propylcyclohexane' could be an undefined mixture of these isomers, which are known to have distinct boiling points and NMR spectra. This contrasts sharply with a product specified for a single diastereomer or a controlled, defined ratio. The explicit specification of diastereomeric purity, unlike the purchase of a bulk, undefined isomer mixture, ensures reproducibility in reactions where diastereomeric recognition is key, such as chiral auxiliary design or stereospecific polymerization.

Diastereomeric Purity
Class-level
Specified single diastereomer or defined ratio
Procurement of defined stereochemistry supports lot reproducibility
Confirm diastereomeric purity specification before ordering
Stereochemistry Diastereomer Separation Chiral Synthesis

Flash Point and Fire Safety Profile for Handling and Process Design

The flash point of 1-methoxy-3-propylcyclohexane is reported to be 47.7°C, which classifies it similarly to other medium-chain alkyl ethers . This value is higher than the flash point of unsubstituted methoxycyclohexane (~16°C), indicating a lower volatility and a reduced risk of ignitable vapor formation at room temperature. This directly impacts storage classification (e.g., Flammable Liquid Category 3 vs. Category 2) and the engineering controls required for safe large-scale handling.

Flash Point
Reported
47.7 °C
May influence handling and storage classification review vs methoxycyclohexane (~16 °C)
Reported under standard test method; verify for local safety protocols
Process Safety Flammability Handling Protocol

Optimal Application Scenarios for 1-Methoxy-3-propylcyclohexane Driven by Quantitative Evidence


Specialty Medium-Boiling Solvent for High-Temperature Homogeneous Reactions

The compound's boiling point (~164.5°C) fills a specific niche between common low-boiling ethers (e.g., methoxycyclohexane at 135°C) and high-boiling glycol ethers. This makes it an ideal solvent for reactions requiring sustained temperatures in the 120-150°C range, such as certain nucleophilic substitutions or Diels-Alder cycloadditions, where lower-boiling alternatives would reflux violently or evaporate . Its higher flash point also simplifies the engineering safety controls compared to more volatile ethers.

Non-Polar Extraction Medium for Hydrophobic Analytes

Leveraging its high lipophilicity (predicted LogP ~3.5), 1-methoxy-3-propylcyclohexane is a superior extraction solvent for non-polar target molecules (e.g., lipids, fat-soluble vitamins, certain agrochemicals) from aqueous or polar matrices . Performance is predicted to be significantly more efficient than methoxycyclohexane (LogP 2.1), reducing the number of extraction cycles and total solvent consumption.

Stereoselective Synthesis and Chiral Auxiliary Development

The availability of the compound as a diastereomerically pure entity (either the cis or trans isomer) is critical for research in stereoselective synthesis. It can serve as a chiral building block or a model substrate for developing asymmetric catalysts . Procurement of a strictly isomerically defined product is non-negotiable for this application, as any contamination by the other diastereomer would directly erode enantiomeric excess in subsequent steps.

Mechanistic and Kinetic Modeling Studies

1-Methoxy-3-propylcyclohexane, with its distinct and identifiable cis/trans isomers, serves as an excellent model compound for studying the effect of stereochemistry on reaction kinetics and mass spectrometry fragmentation patterns . Using a pure, defined isomer allows for unambiguous interpretation of kinetic data and product distribution, which is impossible with an isomeric mixture.

Application
Selection Property
Validation Focus
Medium-boiling reaction medium
Boiling point context (higher than common ethers)
Thermal stability and solvent compatibility under process conditions
Non-polar extraction
Lipophilicity (predicted LogP ~3.5)
Partition efficiency and extraction cycle optimization
Stereoselective synthesis
Defined diastereomeric purity
Enantiomeric excess and isomer identity confirmation
Mechanistic modeling
Cis/trans isomer model system
Isomer-specific kinetic data interpretation
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